

A Comparative Guide to the Reactivity of Thionyl Bromide and Thionyl Chloride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity and performance of **thionyl bromide** (SOBr₂) and thionyl chloride (SOCl₂), two key reagents in organic synthesis for the conversion of alcohols and carboxylic acids to their corresponding halides. This document summarizes key physical and thermodynamic properties, presents available quantitative data on reaction yields, details experimental protocols for representative reactions, and illustrates reaction mechanisms and workflows.

Physical and Thermodynamic Properties

Thionyl chloride is thermally more stable than **thionyl bromide**.[1] The latter tends to decompose upon standing and is more sensitive to moisture and light.[2] This lower stability of **thionyl bromide** can impact its storage and handling in a laboratory setting.



Property	Thionyl Bromide (SOBr ₂)	Thionyl Chloride (SOCI ₂)	
Molar Mass	207.87 g/mol [3]	118.97 g/mol [4]	
Appearance	Colorless to orange-yellow liquid[2][3]	Colorless liquid[4]	
Density	2.688 g/mL at 25 °C[3]	1.638 g/cm ³ [4]	
Melting Point	-52 °C[3]	-104.5 °C[4]	
Boiling Point	136 °C (with decomposition)[3]	74.6 °C[4]	
Dipole Moment	1.47 D[3]	1.4 D	
Enthalpy of Formation (gas)	-29.2 ± 0.6 kcal/mol[5]	-50.6 ± 0.5 kcal/mol	
S-X Bond Dissociation Energy	~218 kJ/mol (S-Br)[6]	~268 kJ/mol (S-Cl)[7]	

Reactivity in the Conversion of Alcohols to Alkyl Halides

Both **thionyl bromide** and thionyl chloride are effective for the conversion of primary and secondary alcohols to their corresponding alkyl halides.[8][9] However, their reactivity profiles and the efficiency of the reactions can differ significantly.

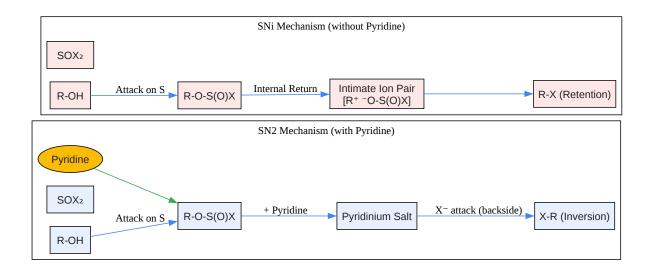
Reaction Mechanism and Stereochemistry

The reaction of alcohols with thionyl halides proceeds through the formation of a chlorosulfite or bromosulfite intermediate. The subsequent substitution can occur via two main pathways, SN2 (Substitution Nucleophilic Bimolecular) or SNi (Substitution Nucleophilic internal), depending on the reaction conditions, particularly the solvent and the presence of a base like pyridine.[8][10]

- In the presence of pyridine: The reaction typically proceeds with inversion of configuration at the stereocenter via an SN2 mechanism.[9] Pyridine acts as a base to deprotonate the intermediate, and the resulting halide ion acts as an external nucleophile.[9]
- In the absence of a base (e.g., in ether): The reaction can proceed with retention of configuration through an SNi mechanism, where the halide is delivered from the chlorosulfite



intermediate itself.[11]



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Caption: Reaction pathways for alcohol halogenation.

Comparative Reactivity and Yields

Thionyl bromide is generally considered more reactive than thionyl chloride.[12] However, its lower stability and propensity for side reactions can lead to lower yields of the desired alkyl bromide.[1] A significant side reaction with **thionyl bromide** is the formation of tribromide (Br₃⁻), which can lead to undesired pathways.[1][13]



Substrate	Reagent	Conditions	Product	Yield (%)	Reference
Butan-2-ol	Pyridinium tribromide (from SOBr2 and Pyridinium bromide)	-	2- Bromobutane	75	[1][13]
n-Butyl alcohol	Thionyl chloride	-	n-Butyl chloride	-	[14]

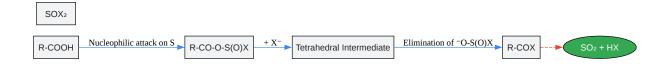
Note: Direct comparative yield data under identical conditions is scarce in the literature. The provided data illustrates typical yields for specific reactions.

Reactivity in the Conversion of Carboxylic Acids to Acyl Halides

Both reagents are widely used to convert carboxylic acids to the more reactive acyl halides, which are important intermediates in organic synthesis.[15][16]

Reaction Mechanism

The reaction of a carboxylic acid with a thionyl halide proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl group of the carboxylic acid is converted into a better leaving group (a chlorosulfite or bromosulfite ester), which is then displaced by a halide ion.[11] [12]



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Caption: General mechanism for acyl halide formation.



Comparative Performance

Thionyl chloride is the more commonly used reagent for the synthesis of acyl chlorides due to its reliability and the fact that the byproducts (SO₂ and HCl) are gases, which simplifies product purification.[1][3][8] While **thionyl bromide** can be used to synthesize acyl bromides, its lower stability and higher cost make it a less frequent choice.[17]

Substrate	Reagent	Conditions	Product	Yield (%)	Reference
Propanoic acid	Thionyl chloride	Reflux	Propanoyl chloride	High	[5][18]
Propanoic acid	Phosphorus tribromide/Thi onyl bromide	-	2- Bromopropan oic acid	-	[17]

Note: Quantitative yield data for the conversion of simple carboxylic acids to acyl bromides using **thionyl bromide** is not readily available in comparative studies.

Experimental Protocols Synthesis of 2-Chlorobutane from Butan-2-ol using Thionyl Chloride

Materials:

- Butan-2-ol
- Thionyl chloride (SOCl₂)
- Pyridine
- Diethyl ether
- 5% Hydrochloric acid
- Saturated sodium bicarbonate solution

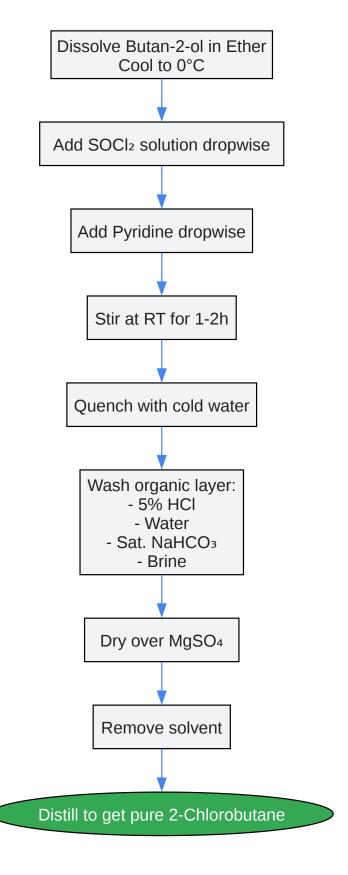


- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve butan-2-ol in diethyl ether and cool the solution in an ice bath.
- Slowly add a solution of thionyl chloride in diethyl ether dropwise to the stirred alcohol solution, maintaining the temperature below 10 °C.
- After the addition is complete, add pyridine dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 1-2 hours.
- Cool the mixture in an ice bath and quench the reaction by the slow addition of cold water.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 5% HCl, water, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-chlorobutane.
- Purify the product by distillation.





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Caption: Workflow for 2-chlorobutane synthesis.



Synthesis of Propanoyl Chloride from Propanoic Acid using Thionyl Chloride

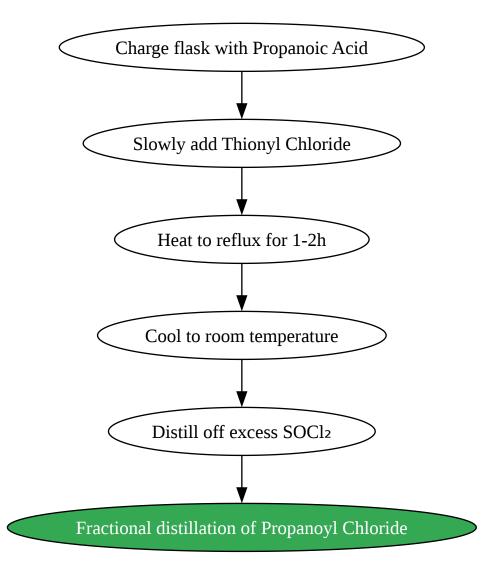
Materials:

- Propanoic acid
- Thionyl chloride (SOCl₂)
- Anhydrous dichloromethane (optional, as solvent)

Procedure:

- Set up a flame-dried round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂).
- · Charge the flask with propanoic acid.
- Slowly add thionyl chloride (typically 1.5-2.0 equivalents) to the propanoic acid at room temperature. The reaction is often exothermic.
- Once the initial reaction subsides, gently heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of gases ceases.
- Allow the reaction mixture to cool to room temperature.
- Remove the excess thionyl chloride by distillation under atmospheric pressure.
- Purify the resulting propancyl chloride by fractional distillation.





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References

- 1. Thionyl chloride method is preferred preparing alkyl chlorides from alcohols. Why? [it.yufenggp.com]
- 2. Organic Syntheses Procedure [orgsyn.org]



- 3. organic chemistry Why is thionyl chloride preferred for preparing alkyl chlorides from alcohols? Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. m.youtube.com [m.youtube.com]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. Convert Propanoic acid to Propanal How do you transform propanoic acid (.. [askfilo.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. SOCI2 and PBr3 Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. arches.union.edu [arches.union.edu]
- 15. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides Organic Chemistry II [kpu.pressbooks.pub]
- 16. Acyl_halide [chemeurope.com]
- 17. gauthmath.com [gauthmath.com]
- 18. homework.study.com [homework.study.com]
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